MS8511 vs. UNC0642: 2-Fold Improvement in Enzymatic Potency for G9a with Inverted Isoform Preference
In a direct head-to-head comparison using an SAHH-coupled biochemical assay, MS8511 (compound 8) demonstrated a 2-fold improvement in potency against G9a compared to the noncovalent standard UNC0642. Furthermore, MS8511 uniquely exhibits a preference for inhibiting G9a (IC50 = 100 ± 6 nM) over GLP (IC50 = 140 ± 5 nM). This is a complete inversion of the selectivity trend observed for UNC0642, which favors GLP (IC50 = 180 ± 21 nM) over G9a (IC50 = 220 ± 14 nM) [1]. This evidence is derived from four independent experiments and is reported as mean ± SD [1].
| Evidence Dimension | Enzymatic IC50 |
|---|---|
| Target Compound Data | G9a IC50 = 100 ± 6 nM; GLP IC50 = 140 ± 5 nM |
| Comparator Or Baseline | UNC0642 G9a IC50 = 220 ± 14 nM; GLP IC50 = 180 ± 21 nM |
| Quantified Difference | 2.2-fold more potent against G9a; Inverted isoform preference (G9a>GLP vs. GLP>G9a) |
| Conditions | SAHH-coupled biochemical assay, 4 independent experiments |
Why This Matters
This inverted isoform preference is critical for researchers specifically investigating G9a-driven biology, where standard inhibitors like UNC0642 introduce a confounding bias towards GLP.
- [1] Park KS, Xiong Y, Li F, et al. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. J Med Chem. 2022;65(15):10506-10522. View Source
